molecular formula C11H11BrN2O2S B11781502 4-(4-Bromophenyl)-3-(ethylsulfonyl)-1H-pyrazole

4-(4-Bromophenyl)-3-(ethylsulfonyl)-1H-pyrazole

Cat. No.: B11781502
M. Wt: 315.19 g/mol
InChI Key: BWKLCBGLRIKEDA-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-3-(ethylsulfonyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a bromophenyl group attached to the pyrazole ring and an ethylsulfonyl group. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-3-(ethylsulfonyl)-1H-pyrazole typically involves the reaction of 4-bromophenylhydrazine with ethylsulfonylacetylene under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-3-(ethylsulfonyl)-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The ethylsulfonyl group can be oxidized or reduced under specific conditions.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

4-(4-Bromophenyl)-3-(ethylsulfonyl)-1H-pyrazole has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its biological activities, including anti-inflammatory and anticancer properties.

    Chemical Biology: It serves as a probe to study various biochemical pathways and molecular interactions.

    Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-3-(ethylsulfonyl)-1H-pyrazole involves its interaction with specific molecular targets. The bromophenyl group can interact with hydrophobic pockets in proteins, while the ethylsulfonyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenylhydrazine: A precursor in the synthesis of the target compound.

    Ethylsulfonylacetylene: Another precursor used in the synthesis.

    4-Bromophenylpyrazole: A structurally similar compound without the ethylsulfonyl group.

Uniqueness

4-(4-Bromophenyl)-3-(ethylsulfonyl)-1H-pyrazole is unique due to the presence of both the bromophenyl and ethylsulfonyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile chemical modifications and potential therapeutic applications.

Properties

Molecular Formula

C11H11BrN2O2S

Molecular Weight

315.19 g/mol

IUPAC Name

4-(4-bromophenyl)-5-ethylsulfonyl-1H-pyrazole

InChI

InChI=1S/C11H11BrN2O2S/c1-2-17(15,16)11-10(7-13-14-11)8-3-5-9(12)6-4-8/h3-7H,2H2,1H3,(H,13,14)

InChI Key

BWKLCBGLRIKEDA-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=C(C=NN1)C2=CC=C(C=C2)Br

Origin of Product

United States

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